Computed Lipophilicity Differentiation vs. De-Isopropyl Analog
The target compound exhibits a computed XLogP3-AA of 2.0, representing a +1.5 log unit increase in lipophilicity relative to the comparator 1-(1-methylpiperidin-4-yl)piperidin-4-amine (XLogP3-AA 0.5), wherein the isopropyl substituent on the distal piperidine nitrogen of the target is replaced by a hydrogen atom [1][2]. In drug discovery, a ΔlogP of 1.5 units is considered a major shift, sufficient to alter predicted oral absorption, blood-brain barrier penetration, and non-specific protein binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 1-(1-Methylpiperidin-4-yl)piperidin-4-amine: XLogP3-AA = 0.5 |
| Quantified Difference | ΔXLogP3-AA = +1.5 (4-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (release 2025.09.15) |
Why This Matters
This lipophilicity difference directly informs selection for CNS-penetrant vs. peripherally restricted screening libraries.
- [1] PubChem. N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine. Compound Summary CID 54594936. XLogP3-AA = 2.0. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-(1-Methylpiperidin-4-yl)piperidin-4-amine. Compound Summary CID 22964505. XLogP3-AA = 0.5. National Center for Biotechnology Information. View Source
